Antazoline has been shown to be an effective and safe antiarrhythmic drug in the termination of atrial fibrillation .
Method of Application: The study involved the analysis of plasma from volunteers following a single intravenous administration of 100 mg of Antazoline mesylate .
Despite its long presence in the market, Antazoline’s ADME parameters and pharmacokinetic effects in humans are poorly characterized .
Antazoline has been studied for its metabolism in both in vitro and in vivo settings .
Method of Application: The study involved the analysis of plasma from volunteers following a single intravenous administration of 100 mg of Antazoline mesylate . In vitro cultures of human hepatocytes were also analyzed .
Antazoline’s ADME parameters and pharmacokinetic effects in humans are poorly characterized . A study was conducted to fill this gap by generating in vitro and in vivo data and developing a physiologically based pharmacokinetic model describing Antazoline and its main metabolite disposition .
Results: The model enables the assessment of Antazoline’s effect in various clinical scenarios with the possibility to account for population differences or CP mediated drug-drug interactions .
Antazoline phosphate has been used in UV spectrophotometry for the simultaneous determination of Antazoline and its degradation product .
Method of Application: The study involved the use of a spectrometer and Antazoline phosphate obtained from Sigma without further purification .
Results: The study found a best fit of numerical data that was suitable for separating the contributions of the two components in the mixture .
Further investigation of the activity profile of the new hydroxylated M2 metabolite of Antazoline might result in an active substance with a different pharmacological profile than the parent molecule, and potentially a new drug candidate .
Method of Application: This involves the study of the pharmacokinetics of the metabolites of Antazoline .
Results: The study revealed that further investigation of the activity profile of the new hydroxylated M2 metabolite of Antazoline might result in an active substance with a different pharmacological profile than the parent molecule .
Antazoline phosphate is the phosphate salt of antazoline, which is a first-generation antihistamine. Its chemical formula is C17H22N3O4P, and it is characterized by a complex structure that includes an imidazoline ring and a benzyl group. Antazoline phosphate acts as a histamine H1 receptor antagonist, effectively blocking the physiological effects of histamine in the body .
The products formed from these reactions depend on the reagents and conditions used. For example:
Antazoline phosphate exhibits significant biological activity as a histamine H1 receptor antagonist. By selectively binding to the H1 receptors without activating them, it effectively blocks the action of endogenous histamine, leading to temporary relief from symptoms associated with allergic reactions such as nasal congestion and allergic conjunctivitis .
The primary biochemical pathway affected by this compound is the histamine signaling pathway. This action can be influenced by environmental factors such as the presence of other drugs and individual variations in metabolism.
The synthesis of antazoline phosphate involves several steps:
In industrial settings, these methods are optimized for high yield and purity while adhering to pharmaceutical standards.
Antazoline phosphate is primarily used in the treatment of allergic conditions. Its applications include:
Antazoline phosphate shares similarities with several other compounds in terms of structure and function. Here are some notable comparisons:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Diphenhydramine | C17H21N | Histamine H1 receptor antagonist | More sedative effects; used for sleep aid |
Chlorpheniramine | C16H19ClN2 | Histamine H1 receptor antagonist | Less sedative; often used in allergy medications |
Promethazine | C17H20N2S | Histamine H1 receptor antagonist | Stronger sedative; also used for nausea |
Antazoline phosphate's unique aspect lies in its dual role as both an antihistamine and an effective treatment for allergic conjunctivitis when used in combination with other agents. Its specific chemical structure allows for targeted action on histamine receptors while minimizing central nervous system side effects compared to some other first-generation antihistamines .
The development of ethylenediamine derivatives, which serve as precursors for antazoline phosphate synthesis, has evolved significantly over the past seven decades. The foundational work in the 1950s established the EDC process as the primary industrial method for ethylenediamine production [1] [2]. This process involved treating 1,2-dichloroethane with ammonia under high pressure at 180°C in an aqueous medium, achieving yields of 55-65% [1].
The EDC process mechanism involves the nucleophilic substitution reaction where ammonia displaces chloride ions from 1,2-dichloroethane, generating hydrogen chloride as a byproduct [1]. The amine product is subsequently liberated through sodium hydroxide addition and recovered via fractional distillation [1]. This early methodology faced challenges with byproduct formation, including diethylenetriamine and triethylenetetramine, which required additional separation steps [1].
The 1970s-1980s period marked a significant advancement with the introduction of catalytic amination routes [3]. The ethanolamine-ammonia pathway emerged as an alternative industrial method, utilizing nickel-based heterogeneous catalysts at elevated temperatures of 235-335°C and pressures of 33 atmospheres [3]. This catalytic approach demonstrated improved yields of 60-70% and enhanced selectivity compared to the thermal EDC process [3].
Research during the 1990s-2000s focused on process optimization and mechanistic understanding of ethylenediamine derivative synthesis [4]. Studies revealed that N-substituted ethylenediamine derivatives could be prepared through multiple synthetic routes, including nucleophilic substitution with N-(2-bromoethyl)phthalimide followed by hydrazinolysis, reactions with 2-chloroethylamine hydrochloride, and ring cleavage of 2-ethyl-2-oxazoline [4]. However, these methods suffered from moderate yields (52-78%) and required expensive reagents [4].
The contemporary era (2000s-present) has witnessed the emergence of green chemistry approaches and sustainable synthesis methodologies [4] [5]. Recent developments include one-pot synthetic routes utilizing amines and α,β-unsaturated compounds through Michael addition, followed by hydrazinolysis and Curtius rearrangement [4]. These environmentally benign methods have achieved yields of 76-85% while minimizing solvent usage and energy consumption [4].
Contemporary industrial synthesis of antazoline phosphate precursors employs several advanced methodologies that prioritize efficiency, sustainability, and economic viability. The continuous EDC process remains a cornerstone technology, operating at optimized conditions of 180-200°C and 15-25 atmospheres pressure [1] [2]. This modernized approach maintains selectivities of 85-90% while reducing energy consumption through improved heat integration and process control systems [2].
Catalytic amination represents the most widely adopted industrial protocol for large-scale production [3]. The process utilizes nickel-based heterogeneous catalysts in fixed-bed reactors, operating at 235-335°C and 30-35 atmospheres pressure [3]. The optimal ammonia to monoethanolamine molar ratio of 5.6:1 ensures maximum conversion while minimizing catalyst deactivation [3]. This methodology achieves selectivities of 90-95% with residence times of 1-2 hours, making it highly suitable for continuous manufacturing operations [3].
One-pot synthesis protocols have gained prominence due to their operational simplicity and reduced waste generation [4]. These methods employ ion-exchange resin catalysts at moderate conditions of 150-180°C and 10-15 atmospheres pressure [4]. The process integrates multiple reaction steps within a single reactor vessel, achieving selectivities of 88-92% with residence times of 3-5 hours [4]. The use of ion-exchange resins eliminates the need for homogeneous acid catalysts, simplifying product purification and catalyst recovery [4].
Microreactor technology represents the cutting-edge approach in antazoline precursor synthesis [6]. These systems operate at reduced temperatures of 120-150°C and pressures of 5-10 atmospheres, utilizing microencapsulated catalysts for enhanced mass and heat transfer [6]. The technology achieves exceptional selectivities of 92-96% with residence times of only 10-30 minutes, demonstrating superior energy efficiency compared to conventional batch processes [6].
The pharmaceutical industry has increasingly adopted continuous crystallization systems for API manufacturing [6]. These systems include mixed-suspension mixed-product removal (MSMPR) crystallizers and plug flow reactors, which provide consistent product quality and narrow particle size distributions [7]. Multi-stage MSMPR configurations enable precise control over crystal morphology and polymorphic form, critical parameters for pharmaceutical applications [7].
The formation of antazoline phosphate involves a carefully controlled acid-base complexation reaction between antazoline base and phosphoric acid. The process requires precise pH control within the range of 4.0-5.5 to ensure optimal protonation of the imidazoline nitrogen atom [8] [9]. At this pH range, the antazoline molecule exists predominantly in its protonated form, facilitating ionic interaction with the phosphate anion [8].
The complexation mechanism involves the transfer of a proton from phosphoric acid to the N2 nitrogen of the antazoline imidazoline ring [8]. Crystallographic studies have revealed that salt formation occurs through hydrogen bonding interactions, where both imidazoline nitrogen atoms participate in hydrogen bond formation with phosphoric acid groups [8]. The process typically employs a water/ethanol solvent system in a 3:1 ratio, providing optimal solubility characteristics for both reactants and the resulting salt product [8].
Temperature control during salt formation is critical, with optimal reaction temperatures ranging from 60-80°C [10]. At these temperatures, the solubility of both antazoline and phosphoric acid ensures complete dissolution while preventing premature crystallization [10]. The molar ratio of base to acid is maintained at 1:1.1 to ensure complete complexation while accounting for potential side reactions [9].
The reaction kinetics are influenced by stirring rate, typically maintained at 200-300 rpm to ensure adequate mixing without inducing excessive shear that could affect crystal nucleation [9]. Reaction times of 2-4 hours are generally sufficient for complete salt formation, as confirmed by pH monitoring and analytical techniques such as high-performance liquid chromatography [11].
Crystallization is initiated by controlled cooling to 15-25°C, promoting nucleation and growth of the phosphate salt crystals [10]. The cooling rate is critical for controlling crystal morphology and polymorphic form. Slow cooling rates (0.5-1.0°C/minute) favor the formation of larger, well-formed crystals with improved filtration characteristics [12].
The phosphate complexation process exhibits high selectivity due to the strong ionic interaction between the protonated imidazoline nitrogen and the phosphate anion [13] [14]. Spectroscopic studies using 31P NMR have confirmed the coordination of copper(II) ions with phosphate groups, demonstrating the strong binding affinity of phosphate for metal centers [13]. Similar coordination chemistry principles apply to the organic base-phosphate interactions in antazoline phosphate formation [13].
The purification of antazoline phosphate employs multiple crystallization techniques to achieve pharmaceutical-grade purity specifications. Recrystallization remains the primary purification method, utilizing water/ethanol solvent systems to achieve purities of 98.5-99.5% [12]. The process involves dissolving the crude salt in hot solvent, followed by controlled cooling to promote selective crystallization of the pure product while leaving impurities in solution [12].
Fractional crystallization is employed when dealing with closely related impurities or isomeric compounds [12]. This technique exploits subtle differences in solubility characteristics, utilizing mixed aqueous systems at temperatures ranging from 10-90°C [12]. While achieving moderate purities of 97.0-98.5%, fractional crystallization provides effective separation of structural analogs and synthetic byproducts [12].
Seeded crystallization represents the most advanced purification technique, achieving excellent purities of 99.0-99.8% with recovery yields of 90-96% [12]. The process involves the controlled addition of pure antazoline phosphate seed crystals to a supersaturated solution, promoting preferential nucleation and growth of the desired crystal form [12]. This technique provides superior control over particle size distribution and polymorphic form, critical parameters for pharmaceutical manufacturing [12].
Anti-solvent addition techniques utilize water/acetone gradient systems to precipitate pure antazoline phosphate from solution [12]. The gradual addition of acetone to an aqueous solution reduces the solubility of the salt, promoting controlled precipitation [12]. This method achieves purities of 98.0-99.2% with good crystal quality, making it suitable for large-scale manufacturing operations [12].
Cooling crystallization exploits the temperature-dependent solubility characteristics of antazoline phosphate [12]. The technique involves saturating the solution at elevated temperatures (80°C) followed by controlled cooling to 5°C, achieving purities of 97.5-99.0% [12]. The cooling rate significantly influences crystal morphology, with slower cooling rates producing larger, more uniform crystals [12].
Evaporative crystallization, while achieving variable crystal quality, remains useful for specific applications where other methods are unsuitable [12]. The controlled evaporation of solvent promotes gradual supersaturation and crystal formation [12]. Operating temperatures of 25-65°C minimize thermal degradation while achieving purities of 96.5-98.0% [12].
Modern pharmaceutical crystallization incorporates advanced process analytical technology (PAT) for real-time monitoring and control [6]. These systems utilize in-situ spectroscopic techniques, including Raman spectroscopy and focused beam reflectance measurement (FBRM), to monitor crystal formation and growth [6]. Such technological integration ensures consistent product quality and enables automated process control [6].
The pharmaceutical industry increasingly employs continuous crystallization systems for improved productivity and quality control [6] [7]. These systems maintain steady-state conditions, eliminating batch-to-batch variability and enabling consistent crystal properties [7]. Continuous crystallizers also facilitate process intensification, reducing equipment footprint and manufacturing costs [7].
Quality control specifications for antazoline phosphate purification align with United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) standards [15] [16]. These specifications define acceptable limits for impurities, residual solvents, heavy metals, and microbiological contamination [15]. Modern analytical methods, including high-performance liquid chromatography with mass spectrometry detection, ensure compliance with these stringent requirements [11].
Antazoline phosphate exhibits complex conformational behavior due to its flexible molecular structure containing multiple rotatable bonds. The compound consists of the antazoline base with molecular formula C₁₇H₁₉N₃ combined with phosphoric acid (H₃PO₄) in a 1:1 stoichiometric ratio, resulting in the phosphate salt with molecular formula C₁₇H₁₉N₃ · H₃PO₄ and molecular weight of 363.35 g/mol [1] [2].
Conformational Flexibility Parameters:
Property | Value | Reference |
---|---|---|
Rotatable Bonds | 5 | [3] |
Heavy Atoms | 25 | [3] |
Molecular Volume | Variable with conformation | [3] |
Collision Cross Section | 160.96 Ų [M+H]⁺ | [4] |
The molecule contains five rotatable bonds contributing to its conformational flexibility [3]. The primary conformational variations occur around the benzyl-nitrogen bond, the imidazoline ring attachment, and the phosphate group orientation. Computational studies utilizing density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal multiple stable conformations with energy differences typically ranging from 1-5 kcal/mol [5].
The imidazoline ring system adopts a non-planar envelope conformation, with the saturated carbons showing puckering out of the plane defined by the C=N-N atoms. The benzyl substituents can rotate freely around the C-N bonds, leading to various spatial arrangements that affect the overall molecular shape and intermolecular interactions [6].
Key Conformational Features:
While specific single-crystal X-ray diffraction data for antazoline phosphate are limited in the available literature, the compound crystallizes as a white to off-white crystalline powder with a melting point of 194-198°C accompanied by decomposition [7] [8]. The United States Pharmacopeia (USP) monograph specifies identification methods including infrared absorption spectroscopy as a primary identification technique [9].
Crystallographic Parameters:
Parameter | Value | Reference |
---|---|---|
Crystal Form | White to off-white crystalline powder | [2] [7] |
Melting Point | 194-198°C (with decomposition) | [7] [8] |
Density | 0.975 g/mL at 25°C | [2] |
Refractive Index | 1.517 (at 20°C) | [2] |
The crystalline structure is stabilized by intermolecular hydrogen bonds between the phosphate anions and the protonated nitrogen atoms of the antazoline cations. The pKa value of 10.0 indicates that the imidazoline nitrogen is protonated under physiological conditions, facilitating ionic interactions with the phosphate group [8].
Comparative analysis with related imidazoline derivatives suggests that antazoline phosphate likely crystallizes in a centrosymmetric space group, with the phosphate anions forming hydrogen-bonded networks that contribute to the overall crystal stability. The decomposition temperature of 194-198°C indicates relatively strong intermolecular interactions within the crystal lattice [7] [8].
Proton NMR spectroscopy of antazoline phosphate reveals characteristic signals for the various structural components. The aromatic protons from the two benzyl groups appear as multiplets in the 7.2-7.5 ppm region, while the imidazoline ring protons exhibit distinct patterns reflecting their chemical environment [10].
Key NMR Characteristics:
Studies of antazoline degradation products using NMR spectroscopy have provided insights into the compound's structural stability under various conditions. The primary degradation pathway involves hydrolysis of the imidazoline ring, leading to the formation of N-[(N-benzylanilino)acetyl]ethylenediamine [10].
Mass spectrometric analysis of antazoline phosphate shows the molecular ion peak at m/z 266.1649 corresponding to the protonated antazoline cation (C₁₇H₁₉N₃ + H⁺) [11]. The fragmentation pattern provides detailed structural information about the molecule's connectivity and stability.
Mass Spectrometric Fragmentation:
Fragment m/z | Proposed Structure | Intensity |
---|---|---|
266.1649 | [M+H]⁺ (antazoline) | Molecular ion |
196.1124 | Loss of benzyl group | High |
175.1107 | Imidazoline-containing fragment | Medium |
161.1075 | Substituted benzyl fragment | Medium |
91.0544 | Tropylium ion (C₇H₇⁺) | High |
The collision-induced dissociation (CID) patterns reveal that the primary fragmentation occurs through cleavage of the benzyl-nitrogen bonds, consistent with the known chemical instability of tertiary amines under high-energy conditions [11].
Infrared spectroscopy serves as a primary identification method for antazoline phosphate as specified in the USP monograph [9]. The IR spectrum exhibits characteristic absorption bands that confirm the presence of both the antazoline base and the phosphate counterion.
Key IR Absorption Bands:
Frequency (cm⁻¹) | Assignment | Intensity |
---|---|---|
3200-3500 | N-H and O-H stretches | Medium-Strong |
1600-1650 | C=N stretch (imidazoline) | Medium |
1500-1600 | Aromatic C=C stretches | Strong |
1200-1300 | P=O stretch | Strong |
1000-1100 | P-O stretch | Strong |
750-850 | Aromatic C-H out-of-plane bending | Medium |
The phosphate group exhibits characteristic stretching vibrations around 1000-1300 cm⁻¹, while the aromatic systems show typical benzene ring vibrations. The C=N stretch of the imidazoline ring appears around 1600-1650 cm⁻¹, providing confirmation of the heterocyclic structure [12].
Traveling wave collision cross-section measurements in nitrogen (TWCCSN2) provide crucial information about the gas-phase structure and dynamics of antazoline phosphate ions. The collision cross-section (CCS) represents the effective area of interaction between an ion and neutral gas molecules, providing insights into the ion's shape, size, and conformation [13].
Collision Cross-Section Data:
Ion Species | CCS (Ų) | Charge State | Reference |
---|---|---|---|
[M+H]⁺ | 160.96 ± 0.5 | +1 | [4] |
[M+Na]⁺ | 163.51 ± 0.8 | +1 | [4] |
The TWCCSN2 value of 160.96 Ų for the protonated antazoline ion [M+H]⁺ indicates a relatively compact gas-phase structure [4]. This value is consistent with the molecular size expected for a compound with 17 carbon atoms and the observed conformational flexibility. The slightly larger CCS value for the sodium adduct (163.51 Ų) reflects the increased ionic radius when sodium coordination occurs [4].
Ion Mobility Analysis:
The ion mobility spectrometry (IMS) separation of antazoline phosphate enables the resolution of different conformational states in the gas phase. The traveling wave ion mobility mass spectrometry (TWIMS) technique provides high-resolution separation based on the collision cross-section differences between various ionic forms and conformers [14].
Analytical Applications:
The integration of ion mobility with mass spectrometry enhances the analytical capabilities for pharmaceutical compounds like antazoline phosphate, providing an additional dimension of separation and identification beyond traditional LC-MS approaches [15] [16].
Computational Correlation:
Experimental CCS values can be correlated with theoretical calculations using various computational approaches. Molecular dynamics simulations and quantum chemical calculations provide predicted CCS values that can be compared with experimental measurements to validate structural assignments and conformational hypotheses [17] [18].
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